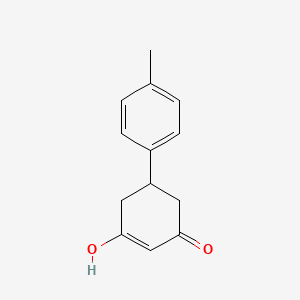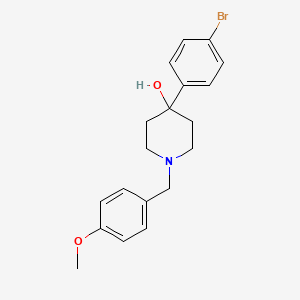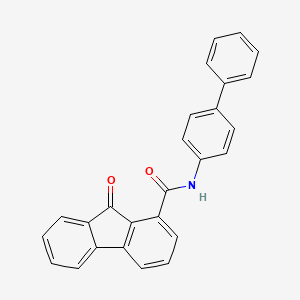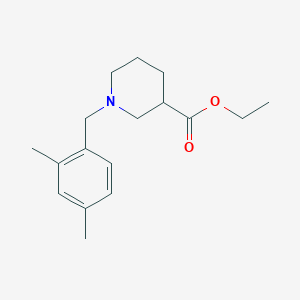
1-(2-phenylbutanoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-phenylbutanoyl)pyrrolidine, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1983 by a Russian pharmaceutical company, and since then, it has gained popularity as a cognitive enhancer due to its ability to improve memory, focus, and mental clarity.
Mécanisme D'action
The exact mechanism of action of 1-(2-phenylbutanoyl)pyrrolidinetam is not fully understood. However, it is believed to work by increasing the levels of acetylcholine, a neurotransmitter that is essential for cognitive function. It also enhances the activity of glutamate receptors, which are involved in memory formation and learning.
Biochemical and Physiological Effects:
1-(2-phenylbutanoyl)pyrrolidinetam has several biochemical and physiological effects. It increases blood flow to the brain, which enhances oxygen and nutrient delivery. It also increases the production of ATP, the energy currency of cells, which improves cellular metabolism. Additionally, it enhances the activity of several enzymes and proteins that are involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-phenylbutanoyl)pyrrolidinetam has several advantages for lab experiments. It is relatively easy to synthesize and has a high potency, which allows for the use of small quantities. It also has a low toxicity profile, which makes it safe for use in animal and human studies. However, its effects on cognitive function are highly variable, and it may not be suitable for all types of experiments.
Orientations Futures
There are several future directions for the study of 1-(2-phenylbutanoyl)pyrrolidinetam. One area of research is the development of new analogs that have enhanced potency and bioavailability. Another area of research is the investigation of its effects on specific cognitive functions, such as attention and executive function. Additionally, its potential use in the treatment of cognitive impairments in aging and neurodegenerative diseases is an area of interest.
Méthodes De Synthèse
1-(2-phenylbutanoyl)pyrrolidinetam is synthesized through the modification of Piracetam, another nootropic drug. The synthesis process involves the addition of a phenyl group to the Piracetam molecule, which enhances its potency and bioavailability. The synthesis method is relatively simple and involves the use of standard laboratory equipment and reagents.
Applications De Recherche Scientifique
1-(2-phenylbutanoyl)pyrrolidinetam has been extensively studied for its cognitive-enhancing properties. Several studies have shown that it can improve memory, focus, and mental clarity in both healthy individuals and those with cognitive impairments. It has also been shown to enhance physical performance and reduce the effects of stress.
Propriétés
IUPAC Name |
2-phenyl-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-13(12-8-4-3-5-9-12)14(16)15-10-6-7-11-15/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICBYWFQUKULES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(pyrrolidin-1-YL)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)




![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)



![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)